

3-Chloro-4-isopropoxyphenylboronic acid chemical properties

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Compound of Interest

Compound Name: 3-Chloro-4-isopropoxyphenylboronic acid

Cat. No.: B1586958

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An In-Depth Technical Guide to **3-Chloro-4-isopropoxyphenylboronic Acid**: Properties, Synthesis, and Advanced Applications

Introduction

3-Chloro-4-isopropoxyphenylboronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. As a substituted phenylboronic acid, its true value lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.

The specific substitution pattern of this molecule—a chloro group at position 3 and an isopropoxy group at position 4—provides a unique combination of steric and electronic properties. The isopropoxy group acts as an electron-donating group, modulating the reactivity of the boronic acid, while the chlorine atom offers an additional site for synthetic modification or can influence the compound's pharmacokinetic properties in a larger molecule. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of **3-Chloro-4-isopropoxyphenylboronic acid** are crucial for its handling, storage, and application in synthesis. These properties are summarized below.

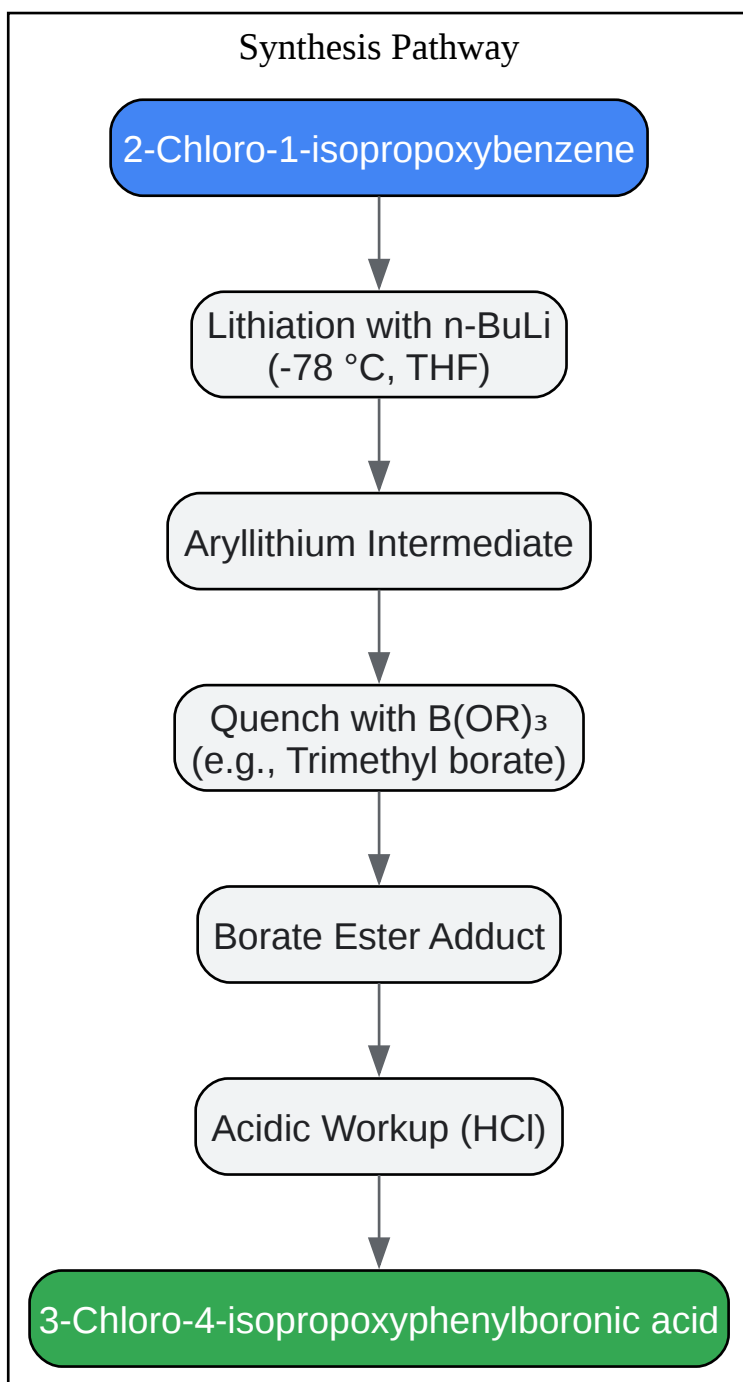
Property	Value	Source
CAS Number	871126-27-1	
Molecular Formula	C ₉ H ₁₂ BClO ₃	
Molecular Weight	214.45 g/mol	
Appearance	White to off-white powder or crystalline solid	
Melting Point	101-110 °C	
Boiling Point	368.7±47.0 °C (Predicted)	
Purity	Typically ≥95% to ≥98%	
Solubility	Soluble in methanol, DMSO, and other organic solvents.	

Synthesis and Reaction Mechanisms

The primary route for synthesizing **3-Chloro-4-isopropoxyphenylboronic acid** involves the lithiation of a substituted aromatic precursor followed by quenching with a trialkyl borate.

General Synthesis Workflow

The synthesis typically starts from 2-chloro-1-isopropoxybenzene. This precursor is subjected to ortho-lithiation using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting aryllithium intermediate is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate. The final step is an acidic workup to hydrolyze the borate ester and yield the desired boronic acid.



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Caption: General synthesis workflow for **3-Chloro-4-isopropoxyphenylboronic acid**.

Causality in Experimental Choices

- **Low Temperature (-78 °C):** The lithiation step is highly exothermic and performed at low temperatures to prevent side reactions, such as decomposition of the organolithium reagent or unwanted rearrangements.
- **Anhydrous Conditions:** Organolithium reagents and borate esters are extremely sensitive to moisture. The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the reagents and ensure high yields.
- **Acidic Workup:** The hydrolysis of the borate ester intermediate requires an acidic environment to protonate the boronate complex, leading to the formation of the final boronic acid product.

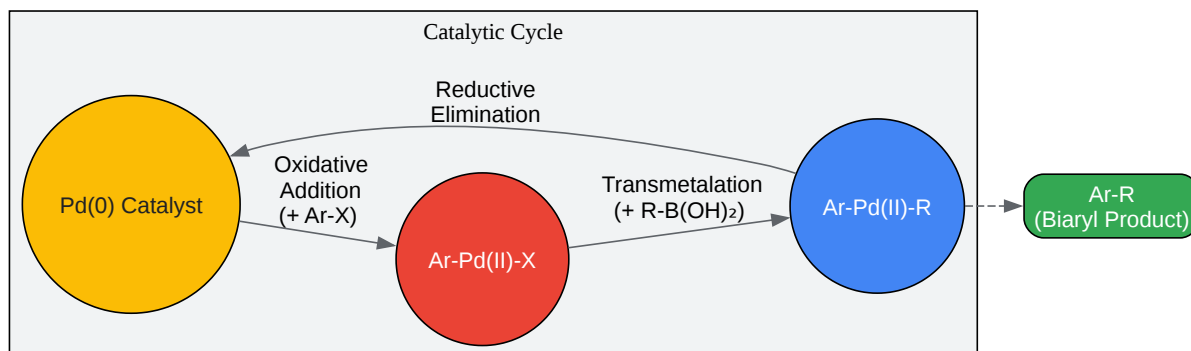
Core Application: The Suzuki-Miyaura Coupling

The primary application of **3-Chloro-4-isopropoxyphenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, a foundational method in modern drug synthesis.

Catalytic Cycle and Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

- **Oxidative Addition:** The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
- **Transmetalation:** The boronic acid, activated by a base, transfers its organic group (the 3-chloro-4-isopropoxyphenyl moiety) to the palladium center, displacing the halide. The base (e.g., K_2CO_3 , Cs_2CO_3) is crucial for forming the more nucleophilic boronate species $[R-B(OH)_3]^-$, which facilitates this step.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating system for coupling **3-Chloro-4-isopropoxyphenylboronic acid** with a generic aryl bromide.

Materials:

- **3-Chloro-4-isopropoxyphenylboronic acid** (1.1 eq)
- Aryl bromide (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
- Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), **3-Chloro-4-isopropoxyphenylboronic acid** (1.1 eq), and the base (2.0 eq).
- **Inerting:** Seal the flask and evacuate and backfill with an inert gas three times. This is critical to prevent oxidation of the Pd(0) catalyst.
- **Solvent and Catalyst Addition:** Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling of **3-Chloro-4-isopropoxyphenylboronic acid** is essential for laboratory safety.

- **Hazard Identification:** The compound is classified as a skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and may undergo dehydration or trimerization over time, so storage in a desiccator is recommended for long-term stability.

Applications in Drug Discovery and Patented Scaffolds

The 3-chloro-4-isopropoxy motif is of particular interest in medicinal chemistry. The isopropoxy group can enhance metabolic stability and improve cell permeability, while the chlorine atom can participate in halogen bonding or serve as a synthetic handle. This specific boronic acid has been utilized in the synthesis of inhibitors for various biological targets. For instance, it has been employed in the development of kinase inhibitors and other modulators of cellular signaling pathways, which are critical areas of research in oncology and immunology.

While specific, publicly documented examples directly citing this exact CAS number in late-stage clinical trials are not prevalent, its structural motif is found in numerous patented chemical series. Researchers in drug development utilize it to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles.

Conclusion

3-Chloro-4-isopropoxyphenylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its value is defined by its predictable reactivity in the robust and versatile Suzuki-Miyaura coupling reaction.

Understanding its synthesis, handling requirements, and the mechanistic nuances of its application allows researchers to effectively leverage its unique structural features to construct complex molecules that may lead to the next generation of therapeutics. This guide provides the foundational knowledge for its effective and safe utilization in a modern research environment.

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